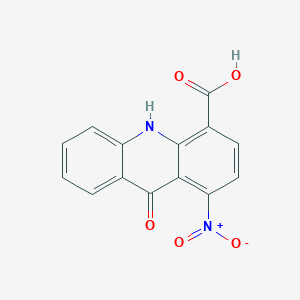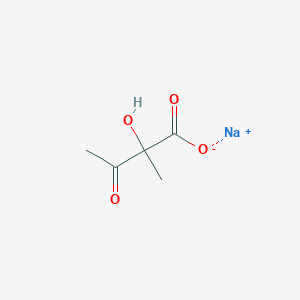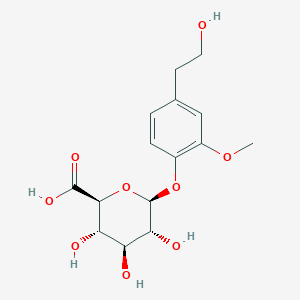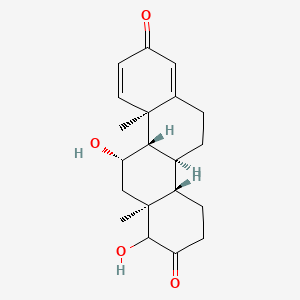
(S)-2-Methylbutanoyl-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methylbutanoyl-CoA is a coenzyme A derivative involved in various biochemical processes. It plays a crucial role in the metabolism of branched-chain amino acids and fatty acids. This compound is essential for the synthesis and degradation of lipids and is involved in energy production within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylbutanoyl-CoA typically involves the enzymatic conversion of 2-methylbutanoic acid to its corresponding CoA derivative. This process can be catalyzed by specific enzymes such as acyl-CoA synthetases. The reaction conditions often require the presence of ATP, Coenzyme A, and magnesium ions to facilitate the formation of the CoA thioester bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the efficient conversion of precursor molecules to this compound. The process is optimized for high yield and purity, often involving fermentation and subsequent purification steps.
化学反应分析
Types of Reactions
(S)-2-Methylbutanoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutyryl-CoA.
Reduction: It can be reduced to form 2-methylbutanol.
Substitution: It can participate in substitution reactions where the CoA group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH or specific reductase enzymes are used.
Substitution: Conditions may involve nucleophiles like thiols or amines.
Major Products
Oxidation: 2-Methylbutyryl-CoA
Reduction: 2-Methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Methylbutanoyl-CoA has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and related enzymes.
Biology: It plays a role in studying metabolic pathways involving branched-chain amino acids and fatty acids.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic strategies.
Industry: It is used in the production of biofuels and bioplastics through metabolic engineering of microorganisms.
作用机制
(S)-2-Methylbutanoyl-CoA exerts its effects by participating in enzymatic reactions that involve the transfer of the 2-methylbutanoyl group to various acceptor molecules. The molecular targets include enzymes such as acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes facilitate the incorporation of the 2-methylbutanoyl group into metabolic intermediates, influencing energy production and lipid metabolism.
相似化合物的比较
Similar Compounds
- 2-Methylbutyryl-CoA
- Isobutyryl-CoA
- Butyryl-CoA
Uniqueness
(S)-2-Methylbutanoyl-CoA is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in the synthesis of branched-chain fatty acids. Its structure allows it to participate in reactions that other similar compounds may not efficiently catalyze, making it a critical intermediate in specific metabolic pathways.
属性
CAS 编号 |
87069-91-8 |
|---|---|
分子式 |
C26H44N7O17P3S |
分子量 |
851.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,15+,18+,19+,20-,24+/m0/s1 |
InChI 键 |
LYNVNYDEQMMNMZ-JRQZLUQRSA-N |
手性 SMILES |
CC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)




![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)





![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
